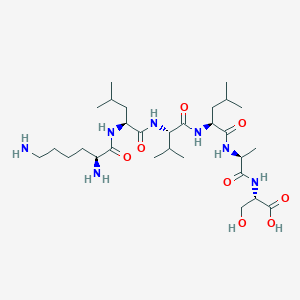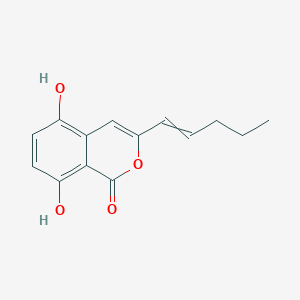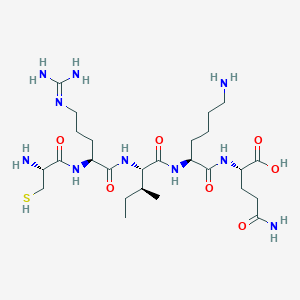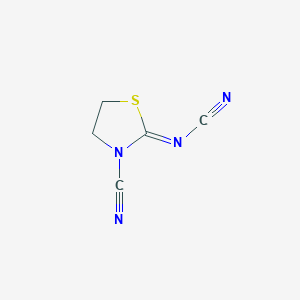![molecular formula C9H13ClN2O2S B14231813 N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide CAS No. 824936-78-9](/img/structure/B14231813.png)
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of 2-chloro-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-Aminoethyl)phenyl]methanesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Sulfanilamide: A simpler sulfonamide without the aminoethyl and chlorophenyl groups, commonly used as an antibiotic.
Sulfamethoxazole: A sulfonamide antibiotic with a different substitution pattern, widely used in combination with trimethoprim.
Uniqueness
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide is unique due to the presence of both the aminoethyl and chlorophenyl groups. These functional groups can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
824936-78-9 |
|---|---|
Molecular Formula |
C9H13ClN2O2S |
Molecular Weight |
248.73 g/mol |
IUPAC Name |
N-[4-(1-aminoethyl)-2-chlorophenyl]methanesulfonamide |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(11)7-3-4-9(8(10)5-7)12-15(2,13)14/h3-6,12H,11H2,1-2H3 |
InChI Key |
XPPIISNCCJKMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)NS(=O)(=O)C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)



![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)

![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)

![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)

![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)

![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
